molecular formula C6H5N3O B8036026 1H-pyrazolo[1,5-a]pyrimidin-5-one

1H-pyrazolo[1,5-a]pyrimidin-5-one

Cat. No.: B8036026
M. Wt: 135.12 g/mol
InChI Key: VOMNNEDQGFSIIF-UHFFFAOYSA-N
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Description

1H-Pyrazolo[1,5-a]pyrimidin-5-one (CAS: 1027534-43-5) is a versatile heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This fused, planar bicyclic system serves as a privileged core for developing targeted therapeutic agents, particularly in oncology. A primary research application of this scaffold is in the design and synthesis of novel protein kinase inhibitors (PKIs) for targeted cancer therapy. Pyrazolo[1,5-a]pyrimidine derivatives act as potent inhibitors for a range of kinases—such as CK2, EGFR, B-Raf, MEK, and CDKs—by functioning as ATP-competitive or allosteric inhibitors . These inhibitors disrupt aberrant signaling pathways essential for cancer cell proliferation and survival . Specific derivatives have demonstrated promising anticancer and antiproliferative activities in vitro against various human cancer cell lines, including MCF-7 (breast), HCT-116 (colorectal), and HepG2 (liver) . The core structure allows for extensive structural modifications at key positions to fine-tune binding affinity, selectivity, and pharmacological properties . Beyond oncology, the pyrazolo[1,5-a]pyrimidine core is recognized as a key structural motif in other research areas. It functions as a bioisostere for purine bases, which facilitates its interaction with various enzymatic targets . Its synthetic versatility enables exploration through diverse routes, including cyclocondensation, multicomponent reactions, and microwave-assisted methods . This compound is intended for research use only and is not for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-pyrazolo[1,5-a]pyrimidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c10-6-2-4-9-5(8-6)1-3-7-9/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOMNNEDQGFSIIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNN2C1=NC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CNN2C1=NC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1h Pyrazolo 1,5 a Pyrimidin 5 One and Its Derivatives

Traditional Cyclization and Condensation Approaches

Traditional methods for constructing the pyrazolo[1,5-a]pyrimidine (B1248293) skeleton predominantly rely on the cyclocondensation of 5-aminopyrazoles with suitable 1,3-bielectrophilic partners. mdpi.com These approaches are valued for their efficiency in building the fused bicyclic system. mdpi.comnih.gov

Reactions of Aminopyrazoles with β-Diketones or Keto Esters

A cornerstone in the synthesis of pyrazolo[1,5-a]pyrimidines is the condensation reaction between 5-aminopyrazoles and β-dicarbonyl compounds, such as β-diketones or their keto ester equivalents. nih.gov In this reaction, the 5-aminopyrazole acts as a binucleophile. nih.gov The reaction mechanism typically begins with the nucleophilic attack of the exocyclic amino group of the pyrazole (B372694) on one of the carbonyl carbons of the dicarbonyl compound. nih.govresearchgate.net This is followed by an intramolecular cyclization and subsequent dehydration to yield the fused pyrimidine (B1678525) ring. nih.gov

The choice of the β-dicarbonyl compound is critical as it dictates the substitution pattern on the resulting pyrimidine ring, allowing for the strategic placement of various functional groups. nih.gov For instance, the reaction of 5-amino-3-methylpyrazole with diethyl malonate in the presence of sodium ethoxide leads to the formation of 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol. nih.gov Similarly, reacting 5-aminopyrazole carboxylates with trifluoromethyl-β-diketones in acetic acid can produce 7-trifluoromethylpyrazolo[1,5-a]pyrimidines. beilstein-journals.org The regioselectivity of the reaction can be influenced by reaction conditions; for example, the reaction involving trifluoromethyl-β-diketones can yield different isomers depending on whether the reaction is performed under solvent-free or solvent-mediated conditions, which affects the predominant tautomeric form of the diketone. beilstein-journals.orgnih.gov

ReactantsReagents/ConditionsProductYieldRef
5-Amino-3-methylpyrazole, Diethyl malonateSodium ethoxide (EtONa), Reflux2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol89% nih.gov
5-Aminopyrazole-4/3-ethylcarboxylates, Trifluoromethyl-β-diketonesAcetic acid, Microwave heating7-Trifluoromethylpyrazolo[1,5-a]pyrimidine carboxylatesN/A beilstein-journals.org
7-Hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrileN/APyrazolo[3,4-d]pyrimidinesN/A ias.ac.in

Cyclocondensation with Enaminones and Related Electrophiles

Cyclocondensation reactions involving enaminones and related electrophiles provide another versatile route to the pyrazolo[1,5-a]pyrimidine scaffold. nih.gov Enaminones, which are β-enamino ketones, serve as effective 1,3-bielectrophilic partners for 5-aminopyrazoles. The reaction typically proceeds in acetic acid, sometimes catalyzed by ammonium (B1175870) acetate (B1210297), or in pyridine (B92270). researchgate.net

A notable example is the one-pot cyclization methodology for synthesizing 3-halo-pyrazolo[1,5-a]pyrimidine derivatives. nih.gov This involves the reaction of aminopyrazoles with enaminones (or chalcones) and sodium halides, where the pyrazolo[1,5-a]pyrimidine core is formed through cyclocondensation, followed by an oxidative halogenation step using potassium persulfate (K₂S₂O₈). nih.gov The substrate scope for this method is broad, accommodating various aryl enaminones with both electron-donating and electron-withdrawing groups, as well as heteroaryl enaminones, leading to high yields of the corresponding 3-iodinated products. nih.gov In some cases, the reaction of 5-aminopyrazoles with certain enaminone intermediates can lead to the formation of isomeric pyrazolo[3,4-b]pyridines, highlighting the importance of the substitution pattern on the aminopyrazole starting material. beilstein-journals.org For instance, cyclocondensation between 1-NH-5-aminopyrazole and an enaminone intermediate may favor the formation of the pyrazolo[1,5-a]pyrimidine isomer. beilstein-journals.org

AminopyrazoleElectrophileReagents/ConditionsProductRef
3-Amino-1H-pyrazoleEnaminone derivativeAcetic acid, Ammonium acetate, RefluxPyrazolo[1,5-a]pyrimidine researchgate.net
5-Amino-1H-pyrazoleEnaminonePyridine, Reflux (12 h)Pyrazolo[1,5-a]pyrimidine researchgate.net
AminopyrazolesEnaminones (or Chalcone), Sodium halidesPotassium persulfate (K₂S₂O₈)3-Halo-pyrazolo[1,5-a]pyrimidine derivatives nih.gov

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like pyrazolo[1,5-a]pyrimidines in a single synthetic operation. nih.govnih.gov These strategies are highly valued for their ability to rapidly generate molecular diversity. nih.gov

One common MCR approach involves the reaction of a 5-aminopyrazole, an aldehyde, and a β-dicarbonyl compound. nih.gov This three-component reaction often proceeds smoothly, particularly under microwave irradiation, to yield highly substituted pyrazolo[1,5-a]pyrimidines in short reaction times and high purity. nih.gov For example, a three-component reaction of 5-aminopyrazoles, cyclic β-diketones, and heteroaryl aldehydes in DMF under conventional heating has been shown to produce pyrazolo[3,4-b]pyridines, which are structural isomers of the target pyrimidines. beilstein-journals.orgnih.gov The outcome of these reactions can be highly dependent on the specific reactants and conditions. researchgate.net

Another MCR strategy involves a rhodium-catalyzed reaction of aldehydes, aminopyrazoles, and sulfoxonium ylides, which has proven effective for aldehydes with electron-donating, heteroaryl, and haloaryl groups. mdpi.com This highlights the expanding toolkit available for the construction of this important heterocyclic system. mdpi.comnih.gov

ComponentsCatalyst/ConditionsProduct TypeRef
3-Amino-1H-pyrazoles, Aldehydes, β-Dicarbonyl compoundsMicrowave irradiationPyrazolo[1,5-a]pyrimidines nih.gov
5-Aminopyrazoles, Cyclic β-diketones, Heteroaryl aldehydesConventional heating, DMFPyrazolo[3,4-b]pyridines beilstein-journals.orgnih.gov
Aldehydes, Aminopyrazoles, Sulfoxonium ylidesRhodium complexesPyrazolo[1,5-a]pyrimidines mdpi.com

Advanced Synthetic Techniques

To improve efficiency, yield, and environmental footprint, advanced synthetic methods have been applied to the synthesis of pyrazolo[1,5-a]pyrimidines. These include microwave-assisted synthesis and palladium-catalyzed cross-coupling reactions. rsc.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds. nih.govclockss.org This technique is particularly effective for multicomponent reactions and cyclization processes, often reducing reaction times from hours to mere minutes. nih.govclockss.org

The three-component reaction of 3-amino-1H-pyrazoles, aldehydes, and β-dicarbonyl compounds is a prime example where microwave irradiation has been successfully implemented to produce pyrazolo[1,5-a]pyrimidines efficiently. nih.gov Another application is the regioselective synthesis of 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines from the cyclization of 3-oxo-2-(2-arylhydrazinylidene)butanenitriles with 5-amino-1H-pyrazoles under solvent-free microwave conditions. nih.govnih.gov This method is noted for its operational simplicity and high atom economy. researchgate.net

Furthermore, the synthesis of 7-trifluoromethylpyrazolo[1,5-a]pyrimidine carboxylates from 5-aminopyrazole carboxylates and trifluoromethyl-β-diketones is effectively carried out under microwave heating. beilstein-journals.org The use of microwave irradiation has consistently shown improvements in reaction rates and yields compared to conventional heating methods, positioning it as a "green chemistry" approach. clockss.org

Reaction TypeReactantsConditionsAdvantageRef
Three-component reaction3-Amino-1H-pyrazoles, Aldehydes, β-Dicarbonyl compoundsMicrowave irradiationRapid, high purity yields nih.gov
Cyclization3-Oxo-2-(2-arylhydrazinylidene)butanenitriles, 5-Amino-1H-pyrazolesSolvent-free, Microwave irradiationHigh atom economy, operational simplicity nih.govresearchgate.net
Condensation5-Aminopyrazole-4/3-ethylcarboxylates, Trifluoromethyl-β-diketonesAcetic acid, Microwave heatingEfficient synthesis beilstein-journals.org
Cyclocondensation4-(4-chlorophenylazo)-1H-pyrazole-3,5-diamine, Ethyl acetoacetateMicrowave irradiationFaster reaction, higher yield clockss.org

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heterocyclic cores, including the pyrazolo[1,5-a]pyrimidine system. rsc.org These reactions, such as the Suzuki and Buchwald-Hartwig couplings, enable the introduction of a wide array of substituents, which is crucial for structure-activity relationship (SAR) studies and the development of new drug candidates. rsc.orgnih.gov

For instance, after the initial synthesis of a chlorinated pyrazolo[1,5-a]pyrimidine scaffold, the chlorine atoms can be selectively substituted. nih.gov The chlorine at the C7 position is typically more reactive than the one at C5. nih.gov This selective reactivity allows for the introduction of various groups. The Suzuki coupling reaction is then employed to introduce aryl or heteroaryl moieties at the C5 position by reacting a 5-chloro-pyrazolo[1,5-a]pyrimidine intermediate with a suitable boronic acid pinacol (B44631) ester in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0). nih.gov

This strategy has been successfully used to synthesize libraries of PI3Kδ inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold, where indole-4-boronic acid pinacol ester was coupled to a 5-chloro intermediate to furnish the desired 5-indolyl-substituted product. nih.gov Similarly, the Buchwald-Hartwig reaction can be used to form C-N bonds, further expanding the diversity of accessible derivatives. nih.gov

Reaction TypeSubstrateReagentCatalystProductRef
Suzuki Coupling5-Chloro-2-methyl-7-morpholinopyrazolo[1,5-a]pyrimidineIndole-4-boronic acid pinacol esterTetrakis(triphenylphosphine)palladium(0)5-(Indol-4-yl)-2-methyl-7-morpholinopyrazolo[1,5-a]pyrimidine nih.gov
Buchwald-Hartwig Coupling4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholineAminePalladium catalystC5-amino substituted pyrazolo[1,5-a]pyrimidine nih.gov
C-C Bond FormationN/AAryls without exchangeable groupsPalladium catalystFused heterocycles mdpi.comnih.gov

Click Chemistry Applications

Click chemistry has emerged as a powerful tool for the derivatization of the pyrazolo[1,5-a]pyrimidine scaffold, enabling the introduction of a wide array of functional groups with high efficiency and specificity. researchgate.netnih.gov This methodology, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), facilitates the creation of complex molecular architectures that are valuable in drug discovery and materials science.

The primary application of click chemistry in this context involves the introduction of triazole rings onto the pyrazolo[1,5-a]pyrimidine core. This is typically achieved by first synthesizing an alkyne- or azide-functionalized pyrazolo[1,5-a]pyrimidine derivative. For instance, an alkyne group can be incorporated at various positions of the heterocyclic system, which can then readily react with a wide range of organic azides to introduce diverse substituents. This approach allows for the modular and efficient construction of libraries of novel compounds for biological screening. researchgate.net

A notable example involves the synthesis of triazole-bridged N-glycosides of pyrazolo[1,5-a]pyrimidinones. These compounds have been investigated for their potential as anticancer agents, with in silico docking studies supporting their therapeutic promise. The click chemistry approach allows for the straightforward linkage of the pyrazolopyrimidinone (B8486647) scaffold to sugar moieties, enhancing their bioavailability and potential for targeted delivery.

Green Chemistry Approaches in Pyrazolo[1,5-a]pyrimidinone Synthesis

The use of water as a solvent is a cornerstone of green chemistry, and it has been successfully applied to the synthesis of pyrazolo[1,5-a]pyrimidines. nih.gov Reactions conducted in water can often proceed without the need for catalysts or additives, leading to simplified workup procedures and reduced environmental impact. For example, the regioselective synthesis of pyrazol-1'-ylpyrazolo[1,5-a]pyrimidines has been achieved in high yields by reacting 3(5)-amino-5(3)-hydrazinopyrazole dihydrochloride (B599025) with unsymmetrical 1,3-diketones in water. nih.gov

Microwave-assisted organic synthesis (MAOS) has also proven to be a valuable tool for the rapid and efficient synthesis of pyrazolo[1,5-a]pyrimidines. researchgate.net Microwave heating can dramatically reduce reaction times and improve yields compared to conventional heating methods. Solvent-free, microwave-assisted cyclization reactions have been developed for the synthesis of functionalized pyrazolo[1,5-a]pyrimidines, further enhancing the green credentials of these methods. nih.gov

Ultrasound irradiation is another energy-efficient technique that has been employed for the synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives. bme.hubme.hu This method, often carried out in aqueous ethanol (B145695), provides good yields and represents a greener alternative to traditional synthetic protocols. researchgate.neteurjchem.com

The following table summarizes and compares different green synthetic methods for pyrazolo[1,5-a]pyrimidine derivatives:

MethodCatalyst/SolventReaction TimeYieldReference
Aqueous Synthesis Water (no catalyst)Not specifiedGood nih.gov
Microwave-Assisted Solvent-freeShortHigh nih.govresearchgate.net
Ultrasound Irradiation KHSO₄ / Aqueous EthanolNot specifiedGood bme.hubme.hu
Grinding (Solvent-Free) Acetic Acid (catalytic)3-10 minNot specified cu.edu.egresearchgate.net

Regioselective Synthesis of Pyrazolo[1,5-a]pyrimidinone Isomers

The regioselective synthesis of pyrazolo[1,5-a]pyrimidinone isomers is a critical aspect of developing compounds with specific biological activities. The reaction of 5-aminopyrazoles with unsymmetrical β-dicarbonyl compounds can potentially lead to the formation of two different regioisomers: the pyrazolo[1,5-a]pyrimidin-5-one and the pyrazolo[1,5-a]pyrimidin-7-one. Controlling the regioselectivity of this cyclocondensation reaction is therefore of paramount importance.

Several factors influence the regioselectivity of the reaction, including the nature of the substituents on both the aminopyrazole and the dicarbonyl compound, as well as the reaction conditions. For instance, the use of β-enaminones with a good leaving group, such as a dimethylamino group, can direct the initial condensation to occur at the β-carbon, leading to the preferential formation of one isomer. nih.gov The subsequent intramolecular cyclization then proceeds via nucleophilic attack of the pyrazole nitrogen onto the remaining carbonyl group. nih.govresearchgate.net

One study detailed two distinct synthetic routes to prepare either the pyrazolo[1,5-a]pyrimidin-7-one or the pyrazolo[1,5-a]pyrimidin-5-one regioisomer, providing experimentalists with complementary pathways to access the desired compound. researchgate.net Another approach demonstrated the regioselective formation of cyclopentapyrazolo[1,5-a]pyrimidines by reacting 3-substituted-5-amino-1H-pyrazoles with cyclic β-dicarbonyl compounds. nih.gov

The regioselective synthesis of pyrazol-1'-ylpyrazolo[1,5-a]pyrimidines has also been achieved in an aqueous medium without the need for a catalyst, highlighting a green and efficient method for obtaining a single regioisomer. nih.gov

Post-Synthetic Functionalization and Structural Diversification Strategies

Post-synthetic functionalization of the pre-formed pyrazolo[1,5-a]pyrimidin-5-one scaffold is a versatile strategy for generating a diverse range of derivatives with tailored properties. researchgate.netmdpi.comnih.govencyclopedia.pub This approach allows for the late-stage introduction of various functional groups, which can significantly impact the biological activity and physicochemical properties of the parent compound. nih.govrsc.orgthieme-connect.de

Introduction of Functional Groups

A variety of functional groups can be introduced onto the pyrazolo[1,5-a]pyrimidine core through various chemical transformations. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, have been instrumental in this regard, enabling the introduction of aryl, heteroaryl, and vinyl substituents. researchgate.netnih.gov These modifications are crucial for exploring structure-activity relationships (SAR) and optimizing the biological activity of these compounds. rsc.org

Halogenation is another common post-synthetic modification. The introduction of halogen atoms, such as chlorine, bromine, or iodine, at specific positions on the pyrazolo[1,5-a]pyrimidine ring provides a handle for further functionalization through cross-coupling reactions. thieme-connect.de For example, 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (B1454215) can be selectively functionalized at the C7 position. nih.gov

Other functional groups that have been introduced include nitro groups, which can be subsequently reduced to amino groups, providing a site for further derivatization. mdpi.com The introduction of an amino group at the C5 position has been achieved via a reductive azo bond cleavage. mdpi.com

The following table provides examples of functional groups introduced onto the pyrazolo[1,5-a]pyrimidine scaffold:

Functional GroupMethodPositionReference
Aryl/Heteroaryl Palladium-catalyzed cross-couplingVarious researchgate.netnih.gov
Halogen Halogenating agents (e.g., NaX)C3 thieme-connect.de
Nitro Nitrating agentsC3 thieme-connect.de
Amino Reductive azo bond cleavageC5 mdpi.com

Derivatization for Enhanced Research Utility

The derivatization of the pyrazolo[1,5-a]pyrimidin-5-one scaffold is often aimed at enhancing its utility in various research applications, particularly in the development of therapeutic agents and molecular probes. researchgate.netresearchgate.net

For instance, the introduction of specific substituents can lead to potent and selective inhibitors of various kinases, which are important targets in cancer therapy. nih.govrsc.org Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the pyrazolo[1,5-a]pyrimidine ring play a crucial role in determining their inhibitory potency and selectivity. researchgate.netrsc.org For example, the introduction of an indole (B1671886) moiety at the C5 position of the pyrazolo[1,5-a]pyrimidine core has been shown to be a promising strategy for developing selective PI3Kδ inhibitors. nih.gov

Furthermore, the functionalization of pyrazolo[1,5-a]pyrimidines has led to the development of fluorescent probes. By incorporating conjugated substituents, the photophysical properties of these compounds can be fine-tuned, resulting in fluorophores with high quantum yields and excellent photostability. rsc.org These fluorescent derivatives have potential applications in cellular imaging and as chemosensors.

Structure Activity Relationship Sar Studies of Pyrazolo 1,5 a Pyrimidin 5 One Derivatives

General Principles of SAR in Pyrazolo[1,5-a]pyrimidine (B1248293) Research

The foundational pyrazolo[1,5-a]pyrimidine nucleus is a critical anchor for biological activity, frequently engaging in essential interactions with target proteins. mdpi.com In many kinase inhibition studies, this core structure is responsible for forming key hydrogen bonds with hinge region residues of the kinase, a fundamental interaction for binding affinity. mdpi.com For instance, the N1 atom of the pyrazolo[1,5-a]pyrimidine scaffold commonly forms a hydrogen bond with the methionine residue (Met592) in the hinge region of Tropomyosin receptor kinases (Trk). mdpi.com

Positional Effects of Substituents on Biological Activities

The location of substituents on the pyrazolo[1,5-a]pyrimidine ring system is a determining factor for the compound's biological profile and potency. Different positions on the scaffold offer distinct vectors for modification, and their roles have been extensively investigated for various therapeutic targets.

C2-Position: In studies on antitubercular agents, replacing the methyl group at the C2 position with a hydroxyl or an amino group resulted in a loss of activity, highlighting the sensitivity of this position to substitution. nih.govacs.org

C3-Position: For TrkA kinase inhibitors, the introduction of a picolinamide (B142947) group at the 3-position significantly enhanced activity. mdpi.com Similarly, substituting this position with pyrazole-3-carbonitrile or a triazole moiety was crucial for achieving high activity. mdpi.com However, for Pim-1 kinase inhibition, the 3-position substituent was found to be less critical than the substituent at the 5-position. nih.gov

C5-Position: This position is often pivotal for potent kinase inhibition. For Trk inhibitors, substitution with a 2,5-difluorophenyl-substituted pyrrolidine (B122466) at the fifth position markedly increased inhibitory activity. mdpi.com In the context of Pim-1 inhibitors, SAR analysis revealed that the 5-position substituent was more important for activity than the 3-position substituent. nih.gov A 5-substituted fragment demonstrated an IC₅₀ of 294 nM, while the corresponding 3,5-disubstituted compound had a significantly improved IC₅₀ of 27 nM. nih.gov

C7-Position: In the development of Bruton's tyrosine kinase (BTK) inhibitors, the introduction of various nitrogenous groups at position 7 led to the discovery of the potent and selective inhibitor Zanubrutinib. mdpi.com

The table below summarizes the observed effects of substituent placement on the biological activity of pyrazolo[1,5-a]pyrimidine derivatives against various targets.

PositionTargetEffect of SubstitutionReference
C2 Mycobacterium tuberculosisMethyl group is preferred; hydroxyl or amino groups lead to loss of activity. nih.govacs.org
C3 TrkA KinaseIntroduction of picolinamide, pyrazole-3-carbonitrile, or triazole enhances activity. mdpi.com
C3 Pim-1 KinaseLess influential on activity compared to the C5 position. nih.gov
C5 Trk KinasesSubstitution with 2,5-difluorophenyl-substituted pyrrolidine significantly increases potency. mdpi.com
C5 Pim-1 KinaseCrucial for high inhibitory activity; more important than the C3 position. nih.gov
C7 Bruton's Tyrosine Kinase (BTK)Introduction of nitrogenous groups can lead to potent and selective inhibitors. mdpi.com

Influence of Substituent Nature on Research Outcomes

Halogens: Fluorine atoms have been shown to be critical for activity in several inhibitor classes. mdpi.com In Trk inhibitors, fluorine incorporation can enhance interactions with specific amino acid residues like asparagine (Asn655). mdpi.com For another series of kinase inhibitors, a fluorine atom at a specific position (designated as X) was found to be crucial for activity. mdpi.com However, in antitubercular agents, a trifluoromethyl group at the R4 position led to a complete loss of activity, suggesting that the strong electron-withdrawing nature of this group can be detrimental. acs.org

Amide and Carboxamide Groups: The presence of an amide bond, such as in a picolinamide substituent at the C3 position, significantly enhanced TrkA inhibitory activity. mdpi.com Similarly, a carboxamide group was found to greatly increase the activity of macrocyclic pyrazolo[1,5-a]pyrimidine derivatives, with its absence resulting in a sharp decline in potency. mdpi.com

Alkyl and Aryl Groups: In antitubercular compounds, replacing a phenyl group at the R2 position with a benzyl (B1604629) group retained activity. acs.org Methylation at the oxygen or nitrogen of the pyrimidinone core (O-Me or N-Me) resulted in a loss of antitubercular activity, indicating the importance of the hydrogen bond donating capability of the core. nih.govacs.org

Polar Groups: The addition of a morpholine (B109124) group at a specific position was shown to improve the selectivity of Trk inhibitors by reducing off-target effects. mdpi.com

The following table details how the nature of specific substituents affects the biological activity of pyrazolo[1,5-a]pyrimidine derivatives.

Substituent TypeExample GroupEffect on Biological ActivityReference
Halogens FluorineCan enhance interactions with target residues (e.g., Asn655 in Trk). mdpi.com mdpi.com
TrifluoromethylCan be detrimental; led to loss of antitubercular activity at the R4 position. acs.org acs.org
Amides PicolinamideSignificantly enhanced TrkA inhibitory activity when placed at the C3 position. mdpi.com mdpi.com
CarboxamideGreatly increased inhibitory activity in macrocyclic derivatives. mdpi.com mdpi.com
Heterocycles Pyridine (B92270)Supports hydrophobic interactions, contributing to potency. mdpi.com mdpi.com
MorpholineImproved selectivity by reducing off-target effects. mdpi.com mdpi.com
Alkyl Groups MethylMethylation of the pyrimidinone core nitrogen or oxygen abolished antitubercular activity. nih.govacs.org nih.govacs.org

Pharmacophore Identification for Targeted Biological Interactions

Pharmacophore modeling is a powerful tool used to identify the essential three-dimensional arrangement of chemical features required for a molecule to interact with a specific biological target. nih.gov For pyrazolo[1,5-a]pyrimidine derivatives, these models distill key SAR findings into a set of spatial and electronic requirements for activity.

For antitubercular agents based on the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold, key features of the pharmacophore have been identified. nih.govacs.org Studies revealed that the hydrogen bond donor capability of the core is essential, as methylation of the pyrimidinone nitrogen or oxygen led to inactive compounds. nih.govacs.org This suggests a crucial hydrogen bond interaction between the pyrimidinone moiety and the biological target.

In the context of kinase inhibition, the pharmacophore often includes:

A hydrogen bond donor/acceptor site: The pyrazolo[1,5-a]pyrimidine core itself frequently serves this role, forming a critical hydrogen bond with the hinge region of the kinase, such as the N1 atom interacting with Met592 in Trk. mdpi.com

Specific vector orientations: The placement of substituents is critical. For instance, the 5-position substituent is often more important for Pim-1 inhibition than the 3-position substituent, indicating a specific spatial requirement for interaction. nih.gov

Pharmacophore models derived from active compounds, such as pyrrolidine carboxamide derivatives, have been successfully used in virtual screening campaigns to identify novel pyrazolo[1,5-a]pyrimidine-based inhibitors of targets like the enoyl-ACP reductase (InhA). nih.gov These models provide a blueprint for designing new molecules with improved potency and selectivity. nih.govnih.gov

Mechanistic Investigations of 1h Pyrazolo 1,5 a Pyrimidin 5 One Derivatives

Enzyme Inhibition Mechanisms

Derivatives of the 1H-pyrazolo[1,5-a]pyrimidine core have been extensively investigated as inhibitors of various enzymes, demonstrating nuanced mechanisms of action that are crucial for the development of targeted therapies.

Protein Kinase Inhibition Modalities (ATP-Competitive vs. Allosteric)

The primary mechanism by which pyrazolo[1,5-a]pyrimidine (B1248293) derivatives inhibit protein kinases is through competition with adenosine (B11128) triphosphate (ATP). nih.gov Due to their structural resemblance to the adenine (B156593) base of ATP, these compounds can effectively occupy the ATP-binding pocket in the kinase active site. nih.govnih.gov This binding prevents the phosphorylation of downstream substrate proteins, thereby disrupting the signaling cascades that are often hyperactive in diseases like cancer. nih.gov

Numerous derivatives have been designed to act as ATP-competitive inhibitors. For example, Dinaciclib, a potent cyclin-dependent kinase (CDK) inhibitor with a pyrazolo[1,5-a]pyrimidine core, functions by occupying the ATP-binding site. nih.gov Similarly, derivatives targeting the Epidermal Growth Factor Receptor (EGFR) have been developed to occlude the ATP-binding site, which is particularly effective against constitutively active mutant forms of the kinase. nih.gov

While ATP-competitive inhibition is the most common modality, some pyrazolo[1,5-a]pyrimidine derivatives have also been reported to act as allosteric inhibitors. nih.govrsc.org Allosteric inhibitors bind to a site on the enzyme distinct from the active site, inducing a conformational change that reduces the enzyme's activity. This dual capability for both ATP-competitive and allosteric inhibition highlights the versatility of the pyrazolo[1,5-a]pyrimidine scaffold in modulating kinase activity. nih.govrsc.org

Specific Kinase Targets (e.g., CDK2, TRKA, PI3Kδ, TTK, EGFR, B-Raf, MEK)

The versatility of the pyrazolo[1,5-a]pyrimidine scaffold allows for its modification to target a wide range of specific protein kinases implicated in various pathologies.

Cyclin-Dependent Kinase 2 (CDK2): Numerous studies have identified pyrazolo[1,5-a]pyrimidine derivatives as potent inhibitors of CDK2, a key regulator of the cell cycle. nih.gov Some compounds have been developed as dual inhibitors, targeting both CDK2 and Tropomyosin receptor kinase A (TRKA). nih.gov

Tropomyosin Receptor Kinase A (TRKA): This scaffold is central to several approved TRK inhibitors, such as Larotrectinib and Repotrectinib, used in the treatment of cancers with NTRK gene fusions. mdpi.com

Phosphoinositide 3-kinase δ (PI3Kδ): Highly selective inhibitors of PI3Kδ have been developed from the pyrazolo[1,5-a]pyrimidine core for treating inflammatory and autoimmune diseases. nih.gov

TTK Protein Kinase (TTK): A novel class of potent TTK inhibitors was discovered through a scaffold hopping exercise that resulted in the pyrazolo[1,5-a]pyrimidine structure.

Epidermal Growth Factor Receptor (EGFR): This scaffold has been used to create inhibitors targeting EGFR, which is often overexpressed in various cancers. nih.govrsc.org

B-Raf and MEK: The inhibitory effects of pyrazolo[1,5-a]pyrimidine derivatives on B-Raf and MEK kinases make them relevant for the treatment of melanoma. nih.govrsc.org

Other Kinases: This scaffold has also been used to develop inhibitors for a variety of other kinases, including Casein Kinase 2 (CK2), Pim-1, and RET kinase. nih.govbiorxiv.orgacs.org

Inhibitory Activity of 1H-pyrazolo[1,5-a]pyrimidin-5-one Derivatives Against Specific Kinases
Compound/Derivative SeriesTarget KinaseReported Activity (IC50/KD)Reference
Compound 6tCDK20.09 µM nih.gov
Compound 6sTRKA0.45 µM nih.gov
Picolinamide-substituted derivatives (Compounds 8 & 9)TrkA1.7 nM mdpi.com
Indole (B1671886) derivativesPI3KδLow nanomolar range nih.gov
Compound 1Pim-145 nM nih.gov
IC20 (31)CK212 nM (KD) biorxiv.org

Inhibition of Other Biological Targets (e.g., Fatty Acid Synthase, Cyclooxygenase, Neuropeptide Y1 receptor)

Beyond protein kinases, the pyrazolo[1,5-a]pyrimidine framework has been successfully adapted to inhibit other classes of biological targets.

Fatty Acid Synthase (FASN): While specific inhibitory data for this compound derivatives against FASN is not prominently detailed in the reviewed literature, the broad applicability of pyrimidine-based scaffolds in enzyme inhibition suggests potential for future development in this area.

Cyclooxygenase (COX): Derivatives of pyrazolopyrimidine have been synthesized and evaluated as inhibitors of COX enzymes, which are key mediators of inflammation. Some of these compounds have shown preferential inhibition of COX-2 over COX-1, a desirable characteristic for anti-inflammatory agents with reduced gastrointestinal side effects.

Neuropeptide Y1 (NPY1) Receptor: A series of pyrazolo[1,5-a]pyrimidine derivatives were developed as antagonists for the NPY Y1 receptor. This receptor is implicated in the regulation of food intake and blood pressure, making these compounds of interest for treating obesity and hypertension.

Inhibitory Activity of this compound Derivatives Against Other Targets
Compound/Derivative SeriesTargetReported ActivityReference
Pyrazolopyrimidine derivativesCOX-2Preferential inhibition over COX-1
Amino-substituted pyrazolo[1,5-a]-1,5-pyrimidinesNPY Y1 ReceptorAntagonist activity

Molecular Interactions and Binding Modes

The efficacy and selectivity of this compound derivatives are determined by their precise interactions with the amino acid residues within the binding sites of their target macromolecules.

Hydrogen Bonding Interactions with Biological Macromolecules

Hydrogen bonds are critical for the anchoring of these inhibitors within the active site. The pyrazolo[1,5-a]pyrimidine core itself is a key participant in these interactions.

Hinge Region Interaction: A recurrent binding motif involves the formation of hydrogen bonds with the "hinge region" of protein kinases, which connects the N- and C-lobes of the enzyme. For instance, the aromatic nitrogen of the pyrazolo[1,5-a]pyrimidine scaffold forms a crucial hydrogen bond with the backbone nitrogen of Valine-116 in CK2. biorxiv.org Similarly, in TRK kinases, the N1 atom of the pyrazole (B372694) ring hydrogen bonds with the hinge residue Methionine-592. mdpi.com

Substituent Interactions: Substituents on the core scaffold can form additional, potency-enhancing hydrogen bonds. In PI3Kδ inhibitors, an oxygen atom on a morpholine (B109124) substituent forms a key hydrogen bond with Valine-828 in the hinge region, while an indole group at the C(5) position can form another hydrogen bond with Aspartate-787. nih.gov In some CK2 inhibitors, the carbonyl group of an amide substituent forms an extra hydrogen bond with the side chain of an asparagine residue (N118), significantly increasing potency. biorxiv.org

Hydrophobic Interactions and Conformational Analysis

Hydrophobic interactions play a vital role in the binding affinity and selectivity of these compounds by engaging with non-polar residues in the target's binding pocket.

Occupation of Hydrophobic Pockets: Substituents such as phenyl or pyridine (B92270) rings are often incorporated into the design of these inhibitors to occupy hydrophobic regions of the ATP-binding site. nih.govmdpi.com For example, in CDK inhibitors, aromatic rings and alkyl chains engage with non-polar residues like leucine (B10760876) and valine. nih.gov

Conformational Restriction: The conformation of the inhibitor is crucial for optimal binding. The development of macrocyclic derivatives, where the molecule's shape is constrained, has been a successful strategy. biorxiv.orgbiorxiv.org This pre-organization reduces the entropic penalty of binding and can enhance both potency and selectivity by locking the molecule into its bioactive conformation. For example, cyclization was used to restrict the conformation of TRK inhibitors to increase their interaction with the target.

The ability to finely tune the structure of the 1H-pyrazolo[1,5-a]pyrimidine scaffold allows for the optimization of these non-covalent interactions, leading to the development of highly potent and selective inhibitors for a range of therapeutic targets. nih.gov

Elucidation of Proposed Reaction Mechanisms in Synthesis

The formation of the this compound core and its derivatives is typically achieved through cyclization reactions. These reactions can be broadly categorized and their mechanisms investigated to understand the regioselectivity and reaction pathways.

One of the most common and well-established methods for synthesizing the pyrazolo[1,5-a]pyrimidine scaffold involves the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their synthetic equivalents. nih.gov In this approach, the 5-aminopyrazole acts as a nucleophile. The reaction mechanism initiates with the nucleophilic attack of the exocyclic amino group of the pyrazole on one of the carbonyl carbons of the β-dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to yield the fused pyrimidine (B1678525) ring. nih.gov The regioselectivity of this reaction, determining which nitrogen of the pyrazole ring is incorporated into the fused system, is often influenced by the reaction conditions, such as the use of acidic or basic catalysts. nih.gov For instance, the reaction of 5-amino-3-methylpyrazole with diethyl malonate in the presence of a base like sodium ethoxide leads to the formation of a dihydroxy-heterocycle, which can be further modified. nih.gov

Another prevalent strategy is the three-component reaction, which offers a one-pot synthesis of the pyrazolo[1,5-a]pyrimidine core. This method typically involves the reaction of a 3-amino-1H-pyrazole, an aldehyde, and an activated methylene (B1212753) compound like malononitrile (B47326) or ethyl cyanoacetate. The proposed mechanism proceeds through the initial formation of an imine intermediate from the aldehyde and the aminopyrazole. Subsequently, a nucleophilic attack by the activated methylene compound on the imine, followed by cyclization, furnishes the desired pyrazolo[1,5-a]pyrimidine skeleton. nih.gov

Microwave-assisted synthesis has also been shown to influence the regioselectivity of these cyclization reactions. For example, the reaction of N-(5-amino-4-cyano-1H-pyrazole-3-yl)-benzamide with cinnamoyl derivatives under microwave irradiation has been reported to selectively produce 7-aminopyrazolo[1,5-a]pyrimidine derivatives, in contrast to the 5-amino isomers often obtained under different conditions. This suggests that the reaction conditions play a critical role in directing the cyclization pathway. nih.gov

Furthermore, cross-dehydrogenative coupling (CDC) reactions have been explored for the synthesis of related pyrazolo[1,5-a]pyridine (B1195680) derivatives, and the proposed mechanism offers insights that could be relevant to pyrimidinone analogs. A plausible mechanistic pathway for the CDC reaction between N-amino-2-iminopyridines and 1,3-dicarbonyl compounds involves the activation of the N-amino-2-iminopyridine by an acid catalyst, such as acetic acid. This is followed by the nucleophilic addition of the enol form of the β-dicarbonyl substrate. The resulting adduct then undergoes oxidative dehydrogenation, cyclization, and dehydration to form the final product. acs.org

The reaction of 5-aminopyrazoles with acetylenic esters under ultrasonic irradiation in the presence of a catalyst like potassium bisulfate (KHSO4) provides another route to pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives. The proposed mechanism suggests that the carbonyl oxygen of the ester is protonated by KHSO4, which facilitates an aza-Michael addition of the aminopyrazole. The subsequent loss of a methoxy (B1213986) group leads to the formation of the pyrazolopyrimidine ring system. bme.hu

The regioselectivity in the reaction of 5-aminopyrazoles with β-unsaturated ketones is attributed to the higher nucleophilicity of the exocyclic primary amino group compared to the endocyclic nitrogen atom. This preferential attack leads to the formation of a specific regioisomer. researchgate.net

In some synthetic routes, the pyrazolo[1,5-a]pyrimidine ring system is constructed in a stepwise manner. For instance, the reaction of 5-amino-1H-pyrazole with an enaminone derivative in refluxing acetic acid with ammonium (B1175870) acetate (B1210297) as a catalyst leads to the formation of the pyrazolo[1,5-a]pyrimidine. researchgate.net The use of different catalysts, such as pyridine, can also facilitate this cyclocondensation. researchgate.net

The table below summarizes some of the key starting materials and the resulting pyrazolo[1,5-a]pyrimidine derivatives, highlighting the diversity of synthetic approaches.

Starting Material 1Starting Material 2Resulting Compound Core
5-Amino-3-methylpyrazoleDiethyl malonate2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol
N-(5-amino-4-cyano-1H-pyrazole-3-yl)-benzamideCinnamoyl derivatives7-Aminopyrazolo[1,5-a]pyrimidine
5-AminopyrazolesAcetylenic estersPyrazolo[1,5-a]pyrimidin-7(4H)-one
5-AminopyrazolesSodium 3-(5-methyl-1-phenyl-1H-pyrazol-4yl)-3-oxoprop-1-en-1-olatePyrazolo[1,5-a]pyrimidine
3-Amino-1H-pyrazoleEnaminone derivativePyrazolo[1,5-a]pyrimidine
7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrileNot applicable (precursor)Pyrazolo[3,4-d] pyrimidines
7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrileα-acetyl-γ-butyrolactonePyrazolo-pyrido-pyrimidine

Computational and Theoretical Studies of 1h Pyrazolo 1,5 a Pyrimidin 5 One

Molecular Docking and Virtual Screening for Target Identification

Molecular docking and virtual screening are powerful computational techniques used to predict the binding orientation of a small molecule to a protein and to screen large libraries of compounds for potential biological activity. nih.goveijppr.com These methods have been instrumental in identifying potential protein targets for derivatives of the 1H-pyrazolo[1,5-a]pyrimidine scaffold. nih.govnih.govnih.govjohnshopkins.edunih.gov

For instance, derivatives of pyrazolo[1,5-a]pyrimidine (B1248293) have been identified as potential inhibitors of several protein kinases, which are crucial regulators of cellular signaling and are often dysregulated in diseases like cancer. rsc.orgnih.gov Molecular docking studies have been employed to understand how these compounds might bind to the ATP-binding pocket of kinases such as cyclin-dependent kinase 2 (CDK2). nih.govnih.gov These simulations reveal the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov

Inverse virtual screening is another approach that has been applied to pyrazolo[1,5-a]pyrimidine derivatives. In this method, a single ligand is docked against a panel of multiple protein targets to identify potential off-target effects or new therapeutic applications. eijppr.comresearchgate.net This has been used to explore the efficacy of these compounds against proteins involved in malaria. eijppr.comresearchgate.net

The general process of molecular docking involves:

Preparation of the protein and ligand: This includes adding hydrogen atoms, assigning charges, and defining the binding site on the protein.

Conformational sampling: The algorithm explores different conformations of the ligand within the binding site.

Scoring: A scoring function is used to estimate the binding affinity for each conformation, and the best-scoring poses are analyzed.

These computational screening approaches have successfully identified pyrazolo[1,5-a]pyrimidine derivatives with potential as anti-tubercular agents, anticancer agents, and inhibitors of various enzymes. nih.govresearchgate.netacs.org

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of molecules. modern-journals.comresearchgate.net These calculations have been applied to 1H-pyrazolo[1,5-a]pyrimidin-5-one and its analogs to investigate their electronic structure and predict their spectroscopic properties. modern-journals.comkastamonu.edu.tr

Electronic Structure Analysis

DFT calculations are used to determine the distribution of electrons within a molecule, which is fundamental to its reactivity and interactions. Key parameters obtained from these calculations include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. modern-journals.com

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the surface of a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). This is valuable for predicting sites of electrophilic and nucleophilic attack and for understanding non-covalent interactions like hydrogen bonding. researchgate.net

Studies on pyrazolo[1,5-a]pyrimidine derivatives have shown that the nature and position of substituents can significantly influence the electronic properties of the core scaffold. nih.govrsc.org For example, electron-donating groups can increase the energy of the HOMO, making the molecule a better electron donor, while electron-withdrawing groups can lower the energy of the LUMO, making it a better electron acceptor. rsc.org

Spectroscopic Property Predictions

Quantum chemical calculations can also be used to predict various spectroscopic properties, which can then be compared with experimental data to confirm the structure of a synthesized compound. modern-journals.com

Infrared (IR) Spectra: Calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in an IR spectrum. This helps in the assignment of experimental IR peaks to specific functional groups and vibrational modes. modern-journals.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms, aiding in the interpretation of experimental NMR spectra. modern-journals.com

UV-Vis and Emission Spectra: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption and emission spectra of molecules. nih.govrsc.org These calculations help in understanding the nature of electronic transitions and the factors that influence the color and fluorescence of the compounds. nih.govrsc.orgrsc.org

Conformational Analysis and Tautomeric Considerations

The this compound scaffold can exist in different tautomeric forms. nih.govresearchgate.net Tautomers are isomers that readily interconvert, and their relative stability can have a significant impact on the chemical and biological properties of the compound.

Computational methods are crucial for studying the relative energies of different tautomers and conformers. researchgate.net For the related pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold, X-ray crystallography and computational studies have shown that the keto tautomer (4a in the cited literature) is the dominant form. nih.gov The bond lengths and electron density distributions calculated support this finding. nih.gov

Conformational analysis involves identifying the most stable three-dimensional arrangement of atoms in a molecule. For flexible molecules, multiple low-energy conformations may exist. Computational methods can be used to explore the potential energy surface and identify these stable conformers. This is particularly important for molecular docking studies, as the binding affinity of a ligand can be highly dependent on its conformation. nih.gov

Ligand-Protein Interaction Simulations and Binding Energy Calculations

To gain a more dynamic understanding of how a ligand interacts with its protein target, molecular dynamics (MD) simulations are often employed. nih.govaalto.fi MD simulations model the movement of atoms over time, providing insights into the flexibility of both the ligand and the protein and the stability of their interactions. nih.gov

These simulations can reveal:

Stability of the binding pose: MD can show whether the initial binding pose predicted by docking is stable over time.

Key interactions: It can highlight the most persistent hydrogen bonds and hydrophobic interactions that contribute to binding. aalto.fi

Conformational changes: MD can show how the protein and ligand might change their conformations upon binding (induced fit). nih.gov

Following MD simulations, various methods can be used to calculate the binding free energy, which is a more accurate measure of binding affinity than the scores provided by docking programs. springernature.com The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular approach for estimating binding free energies from MD trajectories. aalto.fi These calculations have been used to refine the understanding of the binding of pyrazolo[1,5-a]pyrimidine derivatives to their protein targets and to explain the structure-activity relationships observed experimentally. nih.gov

Advanced Characterization Techniques in 1h Pyrazolo 1,5 a Pyrimidin 5 One Research

Spectroscopic Analysis for Structural Elucidation (NMR, IR, MS)

Spectroscopic techniques are fundamental tools for elucidating the molecular structure of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy reveals the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies functional groups, and Mass Spectrometry (MS) determines the molecular weight and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable for confirming the structure of the pyrazolo[1,5-a]pyrimidine core. researchgate.net In the parent system, the chemical shifts and coupling constants of the protons provide a unique fingerprint of the molecule. For instance, extensive studies, including 2D experiments, have been used to unambiguously assign all proton and carbon resonances. researchgate.net These studies have led to a revision of earlier assignments for the H-5 and H-7 protons in the core structure. researchgate.net

The chemical environment of each proton and carbon atom in the heterocyclic rings dictates its specific resonance signal. For example, in a derivative like 4H,5H-pyrazolo[1,5-a]pyrimidine-5-one, the presence of the carbonyl group at the 5-position significantly influences the chemical shifts of adjacent protons. biorxiv.org The analysis of substituted derivatives, such as ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate, further illustrates the power of NMR in distinguishing between isomers and confirming substituent positions. mdpi.com

Interactive Data Table: Example ¹H NMR Spectral Data for a Pyrazolo[1,5-a]pyrimidine Derivative

The following data is representative for a substituted pyrazolo[1,5-a]pyrimidine and illustrates typical chemical shifts and multiplicities.

ProtonChemical Shift (δ ppm)MultiplicityCoupling Constant (J Hz)
H-28.50s-
H-67.08d0.9
7-CH₃2.69d0.9
5-CH₃2.56s-

s = singlet, d = doublet. Data adapted from studies on similar derivatives. mdpi.com

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic functional groups within the molecule. For the 1H-pyrazolo[1,5-a]pyrimidin-5-one scaffold, the most significant absorption band is that of the carbonyl (C=O) group, typically appearing in the range of 1660-1700 cm⁻¹. Other characteristic peaks include those for C=N stretching and C-H bonds within the aromatic rings. rsc.org

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the compound and to study its fragmentation pathways, which can further confirm the structure. High-resolution mass spectrometry (HRMS) provides a highly accurate molecular weight, allowing for the determination of the elemental formula. biorxiv.org The fragmentation pattern observed in the mass spectrum can offer clues about the stability of different parts of the molecule and the connectivity of its atoms. For instance, in the analysis of synthesized derivatives, mass spectra are consistently used to confirm that the desired product has been obtained. nih.govnih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unequivocal proof of a molecule's structure by mapping the electron density of a single crystal. This technique is crucial for determining the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and torsional angles. For the pyrazolo[1,5-a]pyrimidine system, X-ray crystallography has been used to confirm the exact tautomeric form present in the solid state. acs.org

Studies on various derivatives have revealed key structural features. For example, the analysis of 7-trichloromethyl-2-methylpyrazolo[1,5-a]pyrimidine and 3-bromo-2-methyl-7-(thien-2-yl)pyrazolo[1,5-a]pyrimidine detailed the specific intramolecular and intermolecular interactions that dictate the crystal packing. researchgate.net These interactions can include hydrogen bonds, π–π stacking between the pyrazole (B372694) and pyrimidine (B1678525) rings, and other weak electrostatic interactions. researchgate.net The structural data obtained from crystallography is also invaluable for computational studies and for understanding structure-activity relationships in medicinal chemistry. nih.gov

Interactive Data Table: Representative Crystallographic Data for a Pyrazolo[1,5-a]pyrimidine Derivative

The data presented is a general representation of what is found in crystallographic reports for this class of compounds.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
C(5)=O(5) Bond Length~1.23 Å
N(1)-N(2) Bond Length~1.37 Å
C(6)-C(7) Bond Length~1.39 Å
Pyrazole-Pyrimidine Dihedral Angle< 5°

Chromatographic and Other Separation Techniques

The synthesis of this compound and its analogues often results in mixtures containing starting materials, byproducts, and the desired product. Chromatographic techniques are essential for the purification and isolation of these compounds.

Column Chromatography

Silica gel column chromatography, including flash chromatography, is the most common method used for the purification of pyrazolo[1,5-a]pyrimidine derivatives. biorxiv.orgmdpi.comnih.gov This technique separates compounds based on their differential adsorption to the stationary phase (silica gel) while a mobile phase (a solvent or solvent mixture) passes through the column. The choice of mobile phase, often a mixture of solvents like ethyl acetate (B1210297) and hexane or petroleum ether, is optimized to achieve effective separation. biorxiv.org

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid and effective method used to monitor the progress of a chemical reaction and to determine the appropriate solvent system for column chromatography. researchgate.net By spotting the reaction mixture on a silica gel plate and developing it in a solvent, the different components separate, allowing for a quick assessment of the reaction's completion and the purity of the product.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a more advanced chromatographic technique used to determine the purity of the final synthesized compounds with high accuracy. biorxiv.org Using a high-pressure pump to pass the mobile phase through a column packed with smaller particles, HPLC provides superior resolution and quantitative analysis. Reversed-phase (C18) columns are commonly used for this class of compounds. biorxiv.org

Applications of 1h Pyrazolo 1,5 a Pyrimidin 5 One Derivatives in Chemical Biology

Development of Biochemical Probes and Research Tools

Derivatives of the 1H-pyrazolo[1,5-a]pyrimidine core have proven to be valuable assets in the creation of biochemical probes and research tools. Their inherent fluorescent properties, which can be tuned through chemical modification, make them suitable for use as fluorophores in various biological imaging applications. rsc.orgrsc.org For instance, certain pyrazolo[1,5-a]pyrimidine-based compounds have been developed as fluorescent probes for studying intracellular processes and as biomarkers for specific cellular components like lipid droplets in both cancer and normal cell lines. rsc.org The photophysical properties of these compounds, including high quantum yields and excellent photostability, are comparable to commercially available probes, highlighting their potential in advanced microscopy and cellular analysis. rsc.org

Intermediates for Complex Chemical Syntheses

The structural framework of 1H-pyrazolo[1,5-a]pyrimidine serves as a crucial building block for the synthesis of more complex molecules with significant biological activities. nih.govnih.gov The versatility of this scaffold allows for a wide range of chemical modifications, enabling the generation of extensive compound libraries for drug discovery and development. nih.gov Synthetic strategies such as cyclization, condensation, and multi-component reactions are employed to construct the pyrazolo[1,5-a]pyrimidine (B1248293) core, which can then be further functionalized. nih.govrsc.org These derivatives are recognized as privileged scaffolds in medicinal chemistry, meaning they are molecular frameworks that are frequently found in biologically active compounds. nih.gov The ability to readily synthesize and diversify these compounds makes them key intermediates in the development of novel therapeutics. nih.gov

Research in Material Science and Photophysical Properties

Beyond their biological applications, 1H-pyrazolo[1,5-a]pyrimidine derivatives have attracted considerable interest in material science due to their unique photophysical properties. nih.govencyclopedia.pubmdpi.com These compounds are recognized for their potential as emergent fluorophores. nih.govencyclopedia.pub The rigid and planar structure of the pyrazolo[1,5-a]pyrimidine system contributes to its favorable electronic and optical characteristics. nih.gov Researchers have explored how different substituents on the core structure can modulate their absorption and emission spectra, leading to the design of materials with tailored optical properties. rsc.org Furthermore, the tendency of these derivatives to form well-defined crystals with interesting conformational and supramolecular arrangements opens up possibilities for their application in solid-state materials. nih.gov

Preclinical Investigations into Biological Activities

A significant area of research for 1H-pyrazolo[1,5-a]pyrimidine derivatives is the preclinical investigation of their diverse biological activities. These compounds have shown promise in several therapeutic areas, as detailed below.

Antiproliferative Activity against Cancer Cell Lines (in vitro)

A substantial body of research has demonstrated the in vitro antiproliferative activity of 1H-pyrazolo[1,5-a]pyrimidine derivatives against a variety of cancer cell lines. nih.govmdpi.comnih.govresearchgate.netbyu.edu These compounds have been identified as potent inhibitors of various protein kinases, which are key regulators of cell growth and are often dysregulated in cancer. nih.govrsc.org

For example, certain derivatives have been synthesized and evaluated as dual inhibitors of cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA), showing significant anticancer activity across numerous cell lines. nih.gov In one study, a specific derivative, compound 6n , exhibited broad-spectrum anticancer activity with a mean growth inhibition of 43.9% across 56 different cell lines. nih.gov

Other studies have reported the synthesis of novel pyrazolo[1,5-a]pyrimidines that show potent cytotoxic activities against human breast adenocarcinoma (MCF-7) and colon cancer (HCT-116) cell lines. mdpi.comresearchgate.net For instance, compounds 14b and 14h were found to be highly potent, with activity comparable to the standard chemotherapeutic drug doxorubicin. researchgate.net Microwave-assisted synthesis has also been employed to create derivatives with notable activity against A2780 ovarian and MCF-7 breast cancer cell lines, with some compounds showing EC50 values in the sub-micromolar range. byu.edu

The mechanism of action often involves the inhibition of critical signaling pathways. Pyrazolo[1,5-a]pyrimidines have been shown to act as ATP-competitive inhibitors of kinases like EGFR and B-Raf, which are important targets in non-small cell lung cancer and melanoma, respectively. nih.gov

Table 1: Antiproliferative Activity of Selected 1H-pyrazolo[1,5-a]pyrimidine Derivatives

Compound Cancer Cell Line(s) Reported Activity Reference
6n 56 human cancer cell lines Mean growth inhibition of 43.9% nih.gov
14b HepG-2, MCF-7 Highly potent, comparable to doxorubicin researchgate.net
14h HepG-2, MCF-7 Highly potent, comparable to doxorubicin researchgate.net
3-(4-(trifluoromethyl)phenyl)-6-[4-(2-(piperidin-1-yl)ethoxy]phenyl analogue A2780 Ovarian EC50 = 0.84 µM byu.edu

| 3-(2-fluorophenyl)-6-[4-(2-(4-methylpiperzin-1-yl)ethoxy]phenyl analogue | MCF-7 Breast | EC50 = 0.52 µM | byu.edu |

Antiviral Research (e.g., HCV polymerase inhibition, herpesviruses)

The 1H-pyrazolo[1,5-a]pyrimidine scaffold has also been explored for its antiviral potential. A notable area of investigation is the inhibition of the hepatitis C virus (HCV) RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication. nih.gov A series of pyrazolo[1,5-a]pyrimidine derivatives bearing hydrophobic groups and an acidic functionality have been developed and optimized to achieve low nanomolar potencies in biochemical assays against the HCV RdRp. nih.gov Structure-activity relationship studies revealed a strong preference for a cyclohexyl group as one of the hydrophobic moieties and enhanced activity for carboxylic acid derivatives. nih.gov

Furthermore, pyrazolo[1,5-a]pyridine (B1195680) derivatives have been identified as potent inhibitors of herpes simplex viruses (HSV). nih.gov Synthetic methodologies have been developed to create a diverse range of analogues, with some compounds demonstrating in vitro antiviral activity comparable to the standard drug acyclovir. nih.govresearchgate.net Research has also shown that certain N-heterocyclic compounds with a pyrazolopyridine structure can inhibit HSV-1 replication by interfering with viral adsorption. mdpi.com

Table 3: Antiviral Activity of Selected 1H-pyrazolo[1,5-a]pyrimidine Derivatives

Compound Class/Scaffold Viral Target Reported Activity Reference
Pyrazolo[1,5-a]pyrimidine derivatives HCV RNA polymerase Low nanomolar potencies in biochemical assays nih.gov
C-6 substituted pyrazolo[1,5-a]pyridines Herpes simplex viruses Potency comparable to acyclovir nih.gov

Anti-inflammatory, Analgesic, and Antimicrobial Studies

Derivatives of the pyrazolo[1,5-a]pyrimidine class are recognized for their potential anti-inflammatory, analgesic, and antimicrobial properties. researchgate.net Research has explored how structural modifications to this scaffold influence these biological activities.

A series of pyrazolo[1,5-a]pyrimidin-7-one derivatives were synthesized to investigate the effects of structural changes at the 2-position. nih.gov One parent compound, 4,7-dihydro-4-ethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-one (FPP028), was previously identified as a nonacid anti-inflammatory and analgesic agent that is a weak inhibitor of prostaglandin (B15479496) biosynthesis. nih.gov To understand the mechanism of action for this class of compounds, various in vivo and in vitro tests were conducted. The anti-inflammatory activity was assessed using carrageenan-induced rat paw edema and pleurisy models. nih.gov The studies also examined leukocyte functions, such as superoxide (B77818) production and myeloperoxidase release, and the effects on platelet aggregation induced by various agents. nih.gov

The findings indicated that the nature of the substituent at the 2-position significantly influences the anti-inflammatory profile, likely due to differential inhibition of leukotriene and prostaglandin biosynthesis pathways. nih.gov Among the synthesized compounds, 4,7-dihydro-4-ethyl-2-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-one demonstrated notable pharmacological activity both in vivo and in vitro. nih.gov

The antimicrobial potential of pyrazolo[1,5-a]pyrimidines has also been a focus of investigation. benthamdirect.comresearchgate.net Certain N-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives have shown good antibacterial activity against Escherichia coli and Salmonella enterica. researchgate.net Similarly, 5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile (B3332238) has demonstrated excellent activity against the Gram-positive bacterium Bacillus subtilis and the Gram-negative E. coli. researchgate.net Further studies on diphenylpyrazolo-pyrimidine derivatives revealed moderate antibacterial activity against Klebsiella pneumoniae and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values between 125–250 μg/mL. researchgate.net

Compound ClassTested OrganismsObserved Activity
N-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamidesEscherichia coli, Salmonella entericaGood antibacterial activity researchgate.net
5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrileBacillus subtilis, Escherichia coliExcellent antibacterial activity researchgate.net
Diphenylpyrazolo-pyrimidine derivativesKlebsiella pneumoniae, Staphylococcus aureusModerate antibacterial activity (MIC: 125–250 μg/mL) researchgate.net

Neuropeptide Receptor Antagonism

Derivatives of pyrazolo[1,5-a]pyrimidine have been identified as antagonists for neuropeptide receptors, which are implicated in a variety of physiological processes.

One area of research has focused on the Neuropeptide Y (NPY) Y1 receptor. A novel series of pyrazolo[1,5-a]pyrimidine derivatives was synthesized and evaluated as NPY Y1 receptor antagonists. nih.gov High binding affinity and selectivity were achieved with specific substitutions at the C3 and C7 positions. nih.gov The compound CP-671906 was found to inhibit NPY-induced increases in blood pressure in Sprague-Dawley rats. nih.gov Furthermore, it produced a modest but statistically significant reduction in food intake in a Wistar rat model of feeding behavior, suggesting a potential role for Y1 receptor antagonists in regulating appetite. nih.gov

Another series of 3-phenylpyrazolo[1,5-a]pyrimidines was found to possess affinity for the human corticotropin-releasing hormone (CRF-1) receptor. nih.gov The three-dimensional structure of one of the most potent compounds in this series, designated 10d, was determined by X-ray crystallography. nih.gov This structural information provided insights into the spatial requirements for potent binding affinity to the CRF-1 receptor within this chemical series. nih.gov

Target ReceptorCompound Series/ExampleKey Research Finding
Neuropeptide Y (NPY) Y1 ReceptorCP-671906Inhibited NPY-induced blood pressure increases and reduced food intake in rat models. nih.gov
Corticotropin-Releasing Hormone (CRF-1) Receptor3-phenylpyrazolo[1,5-a]pyrimidines (e.g., compound 10d)Demonstrated binding affinity for the human CRF-1 receptor. nih.gov

Future Directions and Emerging Research Avenues

Optimization of Synthetic Strategies for Sustainability and Efficiency

The synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives is evolving towards more environmentally friendly and efficient methods. researchgate.netresearchgate.net Green chemistry principles are being increasingly integrated to reduce energy consumption, minimize the use of hazardous reagents, and improve reaction yields. researchgate.netbme.hu

Key advancements include:

Microwave and Ultrasound-Assisted Synthesis: These techniques offer significant advantages over conventional heating methods, including shorter reaction times and often higher yields. bme.hueurjchem.com For instance, a series of novel 3,6-disubstituted or 3-substituted pyrazolo[1,5-a]pyrimidines were synthesized in just one hour over three steps using a microwave reactor, with good to excellent yields. byu.edu Ultrasound irradiation in aqueous ethanol (B145695) has also been successfully employed for the synthesis of diversely substituted pyrazolo[1,5-a]pyrimidines. eurjchem.com

Solvent-Free and Aqueous Media Reactions: Conducting reactions in the absence of organic solvents or in water aligns with green chemistry goals by reducing volatile organic compound emissions. researchgate.netbme.hu Solvent-free conditions have been utilized in the microwave-assisted synthesis of 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines. nih.gov

Catalyst-Free and Mild Catalyst Conditions: The development of synthetic routes that proceed without a catalyst or under the influence of mild catalysts like KHSO4 is a significant step towards sustainability. bme.hu

One-Pot and Multicomponent Reactions (MCRs): These strategies improve efficiency by combining multiple reaction steps into a single procedure, reducing purification steps and waste generation. nih.govresearchgate.net A one-pot cyclization method was developed to synthesize 3-halo-pyrazolo[1,5-a]pyrimidine derivatives. nih.gov Three-component reactions have also been effectively used to produce various pyrazolo[1,5-a]pyrimidine analogs. nih.govresearchgate.net

Use of Deep Eutectic Solvents (DES): DES are being explored as environmentally benign reaction media, offering advantages like high yield and simple work-up procedures. ias.ac.in

These optimized strategies not only contribute to a more sustainable chemical industry but also facilitate the rapid and efficient generation of diverse libraries of 1H-pyrazolo[1,5-a]pyrimidin-5-one analogs for biological screening. nih.govmdpi.com

Advanced SAR and Mechanistic Studies for Specific Biological Targets

A deeper understanding of the structure-activity relationships (SAR) and the precise mechanisms of action of this compound derivatives is crucial for developing more potent and selective therapeutic agents. nih.govresearchgate.net

Key Areas of Investigation:

Structure-Activity Relationship (SAR) Studies: Researchers are systematically modifying the pyrazolo[1,5-a]pyrimidine core to understand how different substituents influence biological activity. nih.govacs.org For example, in the context of antitubercular agents, SAR studies have identified key pharmacophoric features and led to significant improvements in activity. acs.org For anticancer applications, the introduction of a methoxy (B1213986) group in the aryl moiety of some derivatives enhanced their activity against several cancer cell lines. mdpi.com

Mechanism of Action Studies: Elucidating the precise molecular interactions between pyrazolo[1,5-a]pyrimidine analogs and their biological targets is a major focus. These compounds have been shown to act as ATP-competitive and allosteric inhibitors of various protein kinases. nih.gov For instance, derivatives targeting EGFR have shown promise in non-small cell lung cancer models. nih.gov Docking studies have provided insights into the binding modes of these compounds within the active sites of enzymes like CDK2. researchgate.netekb.eg

Overcoming Drug Resistance: A significant challenge in drug development is the emergence of resistance. Research is underway to design pyrazolo[1,5-a]pyrimidine derivatives that can overcome known resistance mechanisms. nih.gov

These advanced studies are providing a detailed roadmap for the rational design of next-generation inhibitors with improved efficacy and reduced off-target effects. nih.gov

Rational Design of Next-Generation Analogues

The insights gained from SAR and mechanistic studies are being leveraged for the rational design of new this compound analogues with enhanced therapeutic properties. nih.govresearchgate.net This approach involves the strategic modification of the core scaffold to optimize interactions with specific biological targets. nih.govresearchgate.net

Strategies for Rational Design:

Target-Oriented Synthesis: New analogues are designed based on the known three-dimensional structure of the target protein. researchgate.net This allows for the incorporation of functional groups that can form specific hydrogen bonds or hydrophobic interactions with key amino acid residues in the binding site. nih.gov For example, the design of selective PI3Kδ inhibitors involved creating a "morpholine-pyrimidine" system to interact with the hinge region of the kinase. nih.govsemanticscholar.org

Bioisosteric Replacement: This strategy involves replacing certain functional groups with others that have similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic profiles. nih.gov The pyrazolo[1,5-a]pyrimidine scaffold itself is a bioisostere of the adenine (B156593) ring of ATP, which allows it to effectively bind to the hinge region of many kinases. nih.gov

Molecular Hybridization: Combining the pyrazolo[1,5-a]pyrimidine core with other pharmacophores can lead to hybrid molecules with synergistic or novel biological activities. researchgate.net

The goal of these rational design efforts is to produce drug candidates with superior potency, selectivity, and drug-like properties. nih.govnih.gov

Exploration of Novel Biological Targets and Therapeutic Research Areas

While the anticancer and anti-inflammatory properties of pyrazolo[1,5-a]pyrimidines are well-documented, researchers are actively exploring their potential against a broader range of diseases. nih.govresearchgate.net This expansion into new therapeutic areas is driven by the versatility of the scaffold and its ability to interact with a wide array of biological targets. nih.gov

Emerging Therapeutic Applications:

Antiviral Agents: Certain pyrazolo[1,5-a]pyrimidine derivatives have shown promising activity against a variety of viruses, including Hepatitis B Virus (HBV), MERS Coronavirus, Zika, and Ebola. byu.edu

Antimicrobial Agents: The scaffold has been investigated for its potential to combat bacterial and fungal infections. ias.ac.inresearchgate.net

Neurodegenerative Diseases: The ability of some pyrazolo[1,5-a]pyrimidines to inhibit certain kinases suggests their potential utility in treating neurodegenerative disorders where these enzymes are implicated.

Metabolic Diseases: Researchers are exploring the role of these compounds in modulating metabolic pathways, with potential applications in conditions like diabetes. mdpi.com

The identification of novel biological targets for this scaffold is a key area of ongoing research, promising to unlock new therapeutic avenues. nih.govresearchgate.net

Integration of Computational and Experimental Methodologies

The synergy between computational and experimental approaches is revolutionizing the drug discovery process for this compound derivatives. In silico techniques are being used to accelerate the design and optimization of new compounds, while experimental validation remains essential to confirm their biological activity.

Key Integrated Methodologies:

Molecular Docking: This computational tool predicts the binding mode and affinity of a ligand to its target protein, providing valuable insights for rational drug design. rsc.orgnih.govunair.ac.id Docking studies have been instrumental in understanding the interactions of pyrazolo[1,5-a]pyrimidine derivatives with targets like EGFR and CDK2. researchgate.netrsc.org

In Silico ADMET Prediction: Computational models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities, helping to identify candidates with favorable drug-like characteristics early in the discovery process. nih.gov

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) are employed to study the electronic structure and reactivity of these molecules, providing a deeper understanding of their properties. rsc.orgrsc.org

High-Throughput Screening (HTS): Experimental HTS allows for the rapid screening of large compound libraries against specific biological targets, identifying initial hits for further optimization. acs.org

The integration of these methodologies creates a powerful feedback loop, where computational predictions guide experimental work, and experimental results refine computational models. This iterative process accelerates the discovery and development of novel this compound-based therapeutics.

Q & A

Q. What are the standard synthetic strategies for preparing 1H-pyrazolo[1,5-a]pyrimidin-5-one derivatives?

The most common approach involves cyclocondensation of 5-aminopyrazoles with β-ketoesters or acetylenic esters. For example, ultrasound-assisted reactions in aqueous media with KHSO₄ as a catalyst yield pyrazolo[1,5-a]pyrimidines efficiently under mild conditions . One-pot methods using ethyl acetoacetate and amines in acetic acid are also effective, with regioselectivity confirmed by NOE experiments to distinguish between isomers (e.g., 2,5-dimethyl vs. 2,7-dimethyl derivatives) .

Q. How can NMR spectroscopy resolve structural ambiguities in pyrazolo[1,5-a]pyrimidin-5-one derivatives?

NOE difference experiments are critical for confirming regiochemistry. For instance, proximity between the methyl group and 6-H proton in ethyl acetoacetate-derived products confirms the formation of 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-one over its 5-methyl isomer . Similarly, ¹H-¹³C HMBC correlations help assign quaternary carbons in fused heterocycles .

Q. What purification methods are recommended for isolating pyrazolo[1,5-a]pyrimidin-5-one derivatives?

Column chromatography with silica gel (eluent: ethyl acetate/hexane) is widely used. For polar intermediates, recrystallization from ethanol or methanol improves purity. High-performance liquid chromatography (HPLC) is employed for biologically active derivatives requiring >95% purity .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity in pyrazolo[1,5-a]pyrimidin-5-one synthesis?

Regioselectivity depends on the electrophile and solvent. For example, 3-amino-5-methylpyrazole reacts with ethyl acetoacetate in acetic acid to yield 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-one, while reactions with acetylacetone favor 5,7-dimethyl derivatives . Microwave-assisted Suzuki-Miyaura cross-coupling using XPhosPdG2/XPhos avoids debromination in 3-bromo derivatives, enabling selective C3-arylation .

Q. What strategies address contradictions in reported reaction outcomes for pyrazolo[1,5-a]pyrimidin-5-one derivatives?

Discrepancies often arise from subtle changes in reagents or conditions. For instance, Girges et al. (1993) observed that p-tosylaminopyrazole reacts with β-ketoesters to form 7-methyltetrahydropyrimidinone instead of the expected 5-methyl isomer, highlighting the need for rigorous spectral validation (¹H NMR, NOE) to confirm regiochemistry . Cross-verification with computational modeling (e.g., DFT for reaction pathways) can also resolve ambiguities .

Q. How can Suzuki-Miyaura cross-coupling expand functionalization at positions 3 and 5 of pyrazolo[1,5-a]pyrimidin-5-one?

3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one serves as a versatile intermediate. Sequential coupling with aryl/heteroaryl boronic acids under Pd catalysis achieves C3-arylation, while lactam activation with PyBroP enables C5-arylation via Suzuki-Miyaura reactions. This tandem approach yields 3,5-diarylated derivatives with >80% efficiency .

Q. What analytical techniques validate the structure-activity relationship (SAR) of pyrazolo[1,5-a]pyrimidin-5-one-based kinase inhibitors?

X-ray crystallography of inhibitor-enzyme complexes (e.g., Pim-1 kinase) identifies key interactions, such as hydrogen bonding with hinge regions and hydrophobic packing with CF₃ groups . Pharmacophore modeling and molecular dynamics simulations further correlate substituent effects (e.g., 5,7-disubstitution) with binding affinity and selectivity .

Q. How do intramolecular hydrogen bonds influence the bioactivity of pyrazolo[1,5-a]pyrimidin-5-one derivatives?

In serotonin 5-HT₆ receptor antagonists, hydrogen bonding between 3-sulfo and 2-methylamino groups restricts conformational flexibility, enhancing potency and selectivity. Modifying substituents at positions 5 and 7 alters cLogP without disrupting receptor interactions, enabling ADME optimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.